molecular formula C27H38D6O2 B1139323 Alfacalcidol-D6 CAS No. 1641940-94-4

Alfacalcidol-D6

Katalognummer B1139323
CAS-Nummer: 1641940-94-4
Molekulargewicht: 406.67
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alfacalcidol-D6 is the deuterium labeled Alfacalcidol . Alfacalcidol is a non-selective Vitamin D Receptor (VDR) activator .


Synthesis Analysis

The synthesis of Alfacalcidol-D6 involves the use of peroxygenase from Agrocybe aegerita (AaeUPO) as a catalyst to hydroxylate the C-H bond at the C-25 position of alfacalcidol . This enzymatic reaction yields the product in a single step with excellent selectivity . The reaction yields 80.3% product formation with a turnover number up to 4000 .


Molecular Structure Analysis

Alfacalcidol, or 1-alpha-hydroxycholecalciferol or 1-alpha-hydroxyvitamin D3, is a non-endogenous analogue of vitamin D . It has been 30 years since 1,25-dihydroxy vitamin D3, the final active product of vitamin D3, was discovered and its chemical structure identified .


Chemical Reactions Analysis

The analysis of the content of alfacalcidol tablets dissolution faces challenges due to the low amount of alfacalcidol in each tablet and the low ionization efficacy of the compound with electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI) . After alfacalcidol dissolution solution is extracted with dichloromethane to remove surfactant and inorganic salts, alfacalcidol is then derivatized via a Cookson reagent, 4-phenyl-1, 2, 4-triazoline-3, 5-dione (PTAD), under ambient conditions .


Physical And Chemical Properties Analysis

Alfacalcidol-D6 has a molecular weight of 400.64 g/mol . It is a solid substance with a solubility of 80 mg/mL in DMSO .

Wissenschaftliche Forschungsanwendungen

1. Treatment of Secondary Hyperparathyroidism

Alfacalcidol, a vitamin D analog, is used for treating secondary hyperparathyroidism in patients with chronic kidney disease. It has shown effectiveness in maintaining calcium and phosphorus levels within the desired range while suppressing secondary hyperparathyroidism in hemodialysis patients (Hansen et al., 2011).

2. Synthesis for Antiosteoporosis Treatment

Alfacalcidol has been synthesized through a modified method involving a photochemical transformation of 1α-5,6-trans-Vitamin D3, which improves overall yield and offers a practical approach for its production. This is particularly significant for its application in treating osteoporosis (Ding et al., 2013).

3. Use in Chronic Kidney Disease-Related Bone Disease

Alfacalcidol's ability to not require enzymatic activation by the kidneys makes it suitable for treating bone and mineral balance abnormalities in chronic kidney disease. This includes its use in chronic-kidney disease (CKD) related bone disease and secondary hyperparathyroidism (Vervloet, 2014).

4. Preservation of Beta Cell Function in Type 1 Diabetes

A randomized placebo-controlled study showed that alfacalcidol can preserve beta cell function in children with newly diagnosed type 1 diabetes, particularly showing a stronger effect in males (Ataie-Jafari et al., 2013).

5. Improvement of Insulin Resistance in Obesity

Alfacalcidol treatment in obese subjects indicated potential improvement in insulin resistance and inflammatory state, enhancing gene expressions related to glucose homeostasis pathways (Mirzaei et al., 2014).

6. Allergic Asthma Management

Alfacalcidol showed anti-inflammatory and anti-remodeling effects in allergic asthma, suggesting its beneficial role in asthma management. It was superior to prednisolone regarding the anti-remodeling effect (Abd-Elsattar et al., 2020).

Wirkmechanismus

Alfacalcidol is activated by the enzyme 25-hydroxylase in the liver to mediate its effects in the body, most importantly, the kidneys and bones . The pharmacological actions of alfacalcidol are prolonged than vitamin D because a negative feedback mechanism regulates the final activation step of vitamin D in the kidneys .

Safety and Hazards

Alfacalcidol-D6 is classified as Acute toxicity, Oral (Category 1), H300 . It is fatal if swallowed, in contact with skin, or if inhaled . Precautionary measures include not breathing dust/fume/gas/mist/vapours/spray, washing hands, forearms, and face thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection/hearing protection, and wearing respiratory protection .

Eigenschaften

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24-,25+,26+,27-/m1/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHCOWSQAMBJIW-VLUFQIGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alfacalcidol-D6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alfacalcidol-D6
Reactant of Route 2
Alfacalcidol-D6
Reactant of Route 3
Alfacalcidol-D6
Reactant of Route 4
Alfacalcidol-D6
Reactant of Route 5
Alfacalcidol-D6
Reactant of Route 6
Alfacalcidol-D6

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.